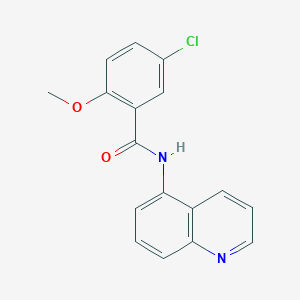
5-chloro-2-methoxy-N-5-quinolinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-5-quinolinylbenzamide, also known as CQBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-5-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, and has also been found to inhibit the signaling pathway that regulates the growth and survival of cancer cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-5-quinolinylbenzamide has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, and has been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-2-methoxy-N-5-quinolinylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology. However, there are also some limitations to using 5-chloro-2-methoxy-N-5-quinolinylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-chloro-2-methoxy-N-5-quinolinylbenzamide. One area of research that is particularly promising is the development of new drugs based on the structure of 5-chloro-2-methoxy-N-5-quinolinylbenzamide. Researchers are currently exploring ways to modify the structure of 5-chloro-2-methoxy-N-5-quinolinylbenzamide to improve its efficacy and reduce its toxicity. Additionally, researchers are studying the potential use of 5-chloro-2-methoxy-N-5-quinolinylbenzamide in combination with other drugs to enhance its anti-cancer properties. Finally, researchers are also exploring the potential use of 5-chloro-2-methoxy-N-5-quinolinylbenzamide in the treatment of other diseases, such as malaria and Alzheimer's disease.
合成法
The synthesis of 5-chloro-2-methoxy-N-5-quinolinylbenzamide involves several steps. The first step is the preparation of 5-chloro-2-methoxybenzoic acid, which is then reacted with 5-aminoquinoline to form 5-chloro-2-methoxy-N-5-quinolinylbenzamide. This process can be optimized to increase the yield of the final product.
科学的研究の応用
5-chloro-2-methoxy-N-5-quinolinylbenzamide has been extensively studied for its potential use in scientific research. One area of research where 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been particularly useful is in the study of cancer. 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cells in vitro. In addition to its anti-cancer properties, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has also been studied for its potential use in the treatment of other diseases, such as malaria and Alzheimer's disease.
特性
IUPAC Name |
5-chloro-2-methoxy-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-8-7-11(18)10-13(16)17(21)20-15-6-2-5-14-12(15)4-3-9-19-14/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICLMUFXUCUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-methoxy-N-5-quinolinylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

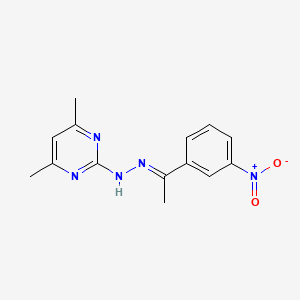
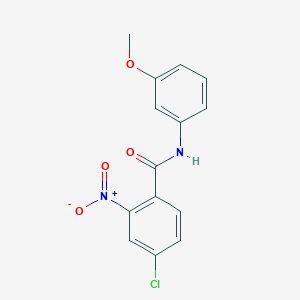
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
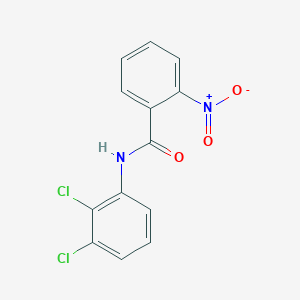
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
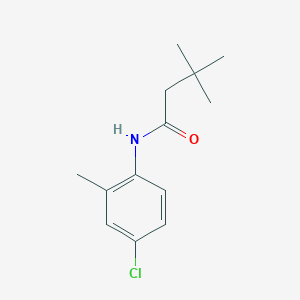
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
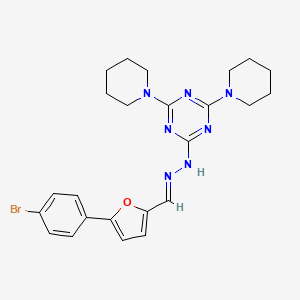
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)